1,4-Diphenyl-but-2-ene-1,4-dione dioxime
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Overview
Description
1,4-Diphenyl-but-2-ene-1,4-dione dioxime is an organic compound with the molecular formula C16H14N2O2 It is a derivative of 1,4-diphenyl-2-butene-1,4-dione, where the dione groups are converted to dioxime groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diphenyl-but-2-ene-1,4-dione dioxime typically involves the reaction of 1,4-diphenyl-2-butene-1,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-but-2-ene-1,4-dione dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the dioxime groups back to dione groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Regeneration of 1,4-diphenyl-2-butene-1,4-dione.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
1,4-Diphenyl-but-2-ene-1,4-dione dioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-but-2-ene-1,4-dione dioxime involves its interaction with various molecular targets. The dioxime groups can form coordination complexes with metal ions, which can influence the compound’s reactivity and biological activity. The phenyl groups can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2-butene-1,4-dione: The parent compound, which lacks the dioxime groups.
1,4-Diphenyl-2-butene-1,4-dione monooxime: A related compound with one dioxime group.
2,5-Diphenyl-1,4-benzoquinone dioxime: A structurally similar compound with a benzoquinone core.
Uniqueness
1,4-Diphenyl-but-2-ene-1,4-dione dioxime is unique due to the presence of two dioxime groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(NZ)-N-[(E,4E)-4-hydroxyimino-1,4-diphenylbut-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H14N2O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18-20)14-9-5-2-6-10-14/h1-12,19-20H/b12-11+,17-15-,18-16+ |
InChI Key |
BUVQFUKVZNDQAJ-VPFKSJBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C=C/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C=CC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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